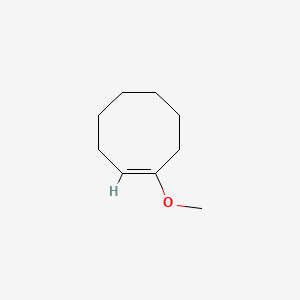

1-Methoxycyclooctene

Descripción general

Descripción

1-Methoxycyclooctene is an organic compound that belongs to a class of molecules known as vinyl ethers . It contains a total of 26 bonds, including 10 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 eight-membered ring, and 1 ether (aliphatic) .

Synthesis Analysis

The synthesis of compounds related to 1-Methoxycyclooctene involves various chemical reactions . For instance, 5-Methoxycyclooctene was used in the synthesis of PMCOE-b-PFc .

Molecular Structure Analysis

The molecular structure of 1-Methoxycyclooctene includes an eight-membered ring and an ether group . Techniques such as electron diffraction and X-ray crystallography can be used to study the molecular structure of compounds similar to 1-Methoxycyclooctene .

Chemical Reactions Analysis

Chemical reactions involving methoxycyclopentene derivatives are diverse . Photocycloaddition reactions can yield tricyclic compounds, while reactions with the OH radical in the presence of NO can lead to various carbonyl products .

Physical And Chemical Properties Analysis

The physical properties of methoxycyclopentene derivatives can be deduced from their molecular structure and the nature of their substituents. For instance, the presence of electron-withdrawing groups can influence the physical properties of cyclopentadienones.

Aplicaciones Científicas De Investigación

Lewis Acid Catalysis in Sulfur Transfer

- 1-Methoxycyclooctene, when reacting with sultene under mild Lewis acid catalysis, can form thiiranes diastereoselectively. This reaction provides valuable insights into sulfur-transfer processes (Adam & Fröhling, 2002).

Synthesis Processes

- It has been utilized in the synthesis of 1-Methoxycyclohexene from cyclohexanone, showcasing its role in organic synthesis and chemical transformations (Zhangjie Shi, 2006).

Electron Diffraction Studies

- An electron diffraction investigation of 1-methoxycyclohexene provided insights into the molecule's conformation, especially regarding the vinyl ether portion. This research contributes to our understanding of molecular structures in the gas phase (Lowrey et al., 1973).

Polymerization Studies

- In polymer science, 1-Methoxycyclooctene and related compounds have been studied for their polymerization capabilities, contributing to materials science and engineering (Sato et al., 1977).

Photochemical Applications

- Its derivatives, such as 1-Methoxybicyclo[3.2.2]non-6-en-2-ones, have been utilized in photochemical reactions to produce cis-bicyclo[4.3.0]non-4-en-7-ones, indicating its utility in photochemistry and organic synthesis (Uyehara et al., 1986).

Electrosynthesis and Hydrogenation

- 1-Methoxycyclooctene has been mentioned in the context of paired electrolysis studies,

Hydrolysis Studies

- Research on the hydrolysis of 1-Methoxycyclooctene has provided insights into the mechanism of vinyl ether group hydrolysis, which is critical for understanding chemical reactions involving proton transfer (Kresge & Yin, 1991).

Electrochemical Sensors

- Studies involving 1-Methoxycyclooctene have contributed to the development of electrochemical sensors, particularly for detecting biomarkers in human urine. This application is significant in the field of environmental health and safety (Pang et al., 2020).

Chemical Synthesis and Catalysis

- The compound has been used in various chemical synthesis processes, such as in the preparation of cyclic skeletons, demonstrating its versatility in organic chemistry and catalysis (Yao & Shi, 2007).

Environmental Applications

- Its derivatives have been investigated for potential environmental applications, such as in the removal of arsenic from wastewater and as molluscicidal agents, indicating its relevance in environmental science and public health (Makki et al., 2012).

Direcciones Futuras

While specific future directions for 1-Methoxycyclooctene are not mentioned in the available resources, the field of mechanochemistry, which includes compounds like 1-Methoxycyclooctene, is a promising area of research . The development of mechanophores – molecular units that respond to mechanical force – has been instrumental in the success of this endeavor .

Mecanismo De Acción

Target of Action

It’s known that this compound undergoes hydrolysis .

Mode of Action

The mode of action of 1-Methoxycyclooctene involves a process called hydrolysis . This process may occur by reversible proton transfer from a catalyzing acid to the β-carbon atom of the substrate .

Pharmacokinetics

The compound’s molecular weight is 14022300 , which could influence its bioavailability and pharmacokinetics.

Result of Action

The result of the action of 1-Methoxycyclooctene is the hydrolysis of the vinyl ether group . The rate of this reaction has been studied in dilute aqueous solutions of strong mineral acids as well as in buffer solutions .

Action Environment

The action of 1-Methoxyclooctene can be influenced by environmental factors such as the presence of strong mineral acids and buffer solutions . The reaction is observed to follow general acid catalysis .

Propiedades

IUPAC Name |

(1E)-1-methoxycyclooctene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-10-9-7-5-3-2-4-6-8-9/h7H,2-6,8H2,1H3/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACILBBCPMXTKX-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CCCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C/1=C/CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454536 | |

| Record name | 1-Methoxycyclooctene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxycyclooctene | |

CAS RN |

50438-51-2 | |

| Record name | 1-Methoxycyclooctene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

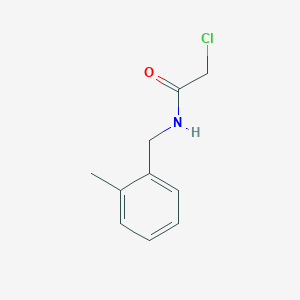

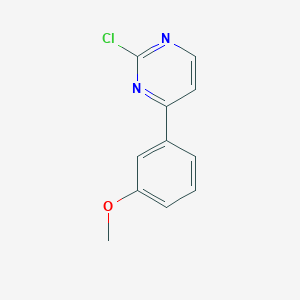

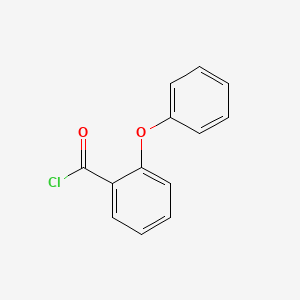

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-methoxycyclooctene interact with acids during hydrolysis, and what is unique about its reaction mechanism?

A1: 1-Methoxycyclooctene undergoes hydrolysis in the presence of acids like perchloric acid, hydrochloric acid, and even weaker carboxylic acids. [] Research suggests that, unlike typical vinyl ether hydrolysis, the proton transfer from the acid to the β-carbon of 1-methoxycyclooctene might be reversible and not the rate-determining step. This was supported by kinetic isotope effects and the absence of deuterium incorporation into the substrate during experiments in deuterated solutions. []

Q2: How does 1-methoxycyclooctene react differently with sultene 1 under Lewis acid catalysis compared to other cyclic alkenes?

A2: While 1-methoxycyclooctene reacts with sultene 1 in the presence of Lewis acids to form thiiranes diastereoselectively, similar to other cyclic alkenes, it can also yield an unexpected insertion product. [] This unique reactivity provides valuable insights into the mechanism of the sulfur-transfer process involving sultenes and cyclic alkenes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B1352506.png)

![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)

![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)